molecular formula C11H19NO3 B13129640 tert-Butyl (1S,4R,5S)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate

tert-Butyl (1S,4R,5S)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate

Cat. No.: B13129640
M. Wt: 213.27 g/mol
InChI Key: HDPGSWMTDGGUEB-VGMNWLOBSA-N
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Description

tert-Butyl (1S,4R,5S)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate is a bicyclic compound with a unique structure that includes a tert-butyl ester group. This compound is known for its applications in various fields, including chemistry, biology, and medicine. Its molecular formula is C12H21NO3, and it has a molecular weight of 227.3 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (1S,4R,5S)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (1S,4R,5S)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include ketones, aldehydes, alcohols, and various substituted derivatives .

Scientific Research Applications

tert-Butyl (1S,4R,5S)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl (1S,4R,5S)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate involves its interaction with specific molecular targets. The hydroxyl group and the bicyclic structure allow it to form hydrogen bonds and hydrophobic interactions with proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl (1S,4R,5S)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate is unique due to its specific stereochemistry and the presence of both a hydroxyl group and a tert-butyl ester group. This combination of features allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various scientific research applications .

Properties

Molecular Formula

C11H19NO3

Molecular Weight

213.27 g/mol

IUPAC Name

tert-butyl (1S,4R,5S)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate

InChI

InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-6-7-4-8(12)5-9(7)13/h7-9,13H,4-6H2,1-3H3/t7-,8+,9+/m1/s1

InChI Key

HDPGSWMTDGGUEB-VGMNWLOBSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]2C[C@H]1C[C@@H]2O

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC1CC2O

Origin of Product

United States

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